N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a triazole ring, and a benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an α-haloketone and an amide.
Attachment of the Triazole Ring: The triazole ring is often introduced through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling with Benzamide: The final step involves coupling the oxazole-triazole intermediate with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl]benzamide: Similar in structure but with different substituents on the oxazole or triazole rings.
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Uniqueness
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-12(2)6-16-8-14(21-24-16)9-18-17(23)13-4-3-5-15(7-13)22-10-19-20-11-22/h3-5,7-8,10-12H,6,9H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJXMDOXOBTKQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CNC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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